molecular formula C6H4ClNO2 B146284 1-Chloro-2-nitrobenzene CAS No. 88-73-3

1-Chloro-2-nitrobenzene

Cat. No. B146284
CAS RN: 88-73-3
M. Wt: 157.55 g/mol
InChI Key: BFCFYVKQTRLZHA-UHFFFAOYSA-N
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Patent
US04710581

Procedure details

Example VI was repeated except that the 2-chloronitrobenzene/2-chloropropionate/DMF solution was added over a period of 30 minutes during which the temperature of the reaction mixture was maintained at 25°-30° C. by intermittent cooling with an ice/water bath, and stirring of the reaction mixture was continued for 30 minutes after completion of this dropwise addition. The reaction mixture was then poured into 150 ml of 1N HCl and extracted with four 150 ml portions of diethyl ether. The ether layers were combined, dried over MgSO4, and concentrated to give an oil which was adsorbed on 15 g of silica gel (230-400 mesh). This was loaded on a column of 200 g of silica gel which was eluted with 30% dichloromethane/70% petroleum ether under nitrogen pressure to give 0.65 g of unreacted 2-chloronitrobenzene and 8.4 g of methyl 2-(3-chloro-4-nitrobenzene)propionate--a yield of about 68%.
Name
2-chloronitrobenzene 2-chloropropionate DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].ClC(C)C([O-])=O.CN(C=O)C>Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9] |f:0.1.2|

Inputs

Step One
Name
2-chloronitrobenzene 2-chloropropionate DMF
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-].ClC(C(=O)[O-])C.CN(C)C=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring of the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 30 minutes during which the temperature of the reaction mixture
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 25°-30° C.
TEMPERATURE
Type
TEMPERATURE
Details
by intermittent cooling with an ice/water bath
ADDITION
Type
ADDITION
Details
after completion of this dropwise addition
EXTRACTION
Type
EXTRACTION
Details
extracted with four 150 ml portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
WASH
Type
WASH
Details
was eluted with 30% dichloromethane/70% petroleum ether under nitrogen pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 68%
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.